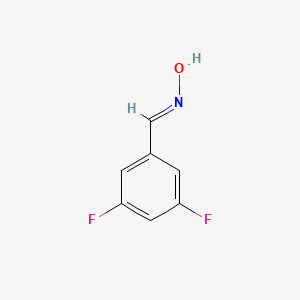

3,5-Difluorobenzaldehyde oxime

Description

3,5-Difluorobenzaldehyde oxime (CAS: 677728-83-5, molecular formula: C₇H₅F₂NO) is a fluorinated oxime derivative synthesized from 3,5-difluorobenzaldehyde. This compound is characterized by its Z-isomer configuration and is commonly utilized in pharmaceutical and agrochemical research due to its reactivity in cycloaddition and nucleophilic substitution reactions . Its synthesis typically involves condensation of 3,5-difluorobenzaldehyde with hydroxylamine, yielding oxime derivatives with high regioselectivity under optimized conditions .

Key physicochemical properties include:

- Purity: ≥97%

- Appearance: Off-white to pale yellow solid (exact appearance varies by synthesis method)

- Hazard Profile: Classified with warnings (H315, H319, H335) due to skin/eye irritation and respiratory sensitization risks .

- Storage: Stable at 2–8°C under inert conditions .

This compound has been employed as a precursor in PET radiotracer development (e.g., SDM-8 for synaptic imaging) and antiviral agent synthesis .

Properties

IUPAC Name |

(NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQBDWXDZJNJQ-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzaldehyde oxime can be synthesized through the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in a solvent like methanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the continuous oxidation of 3,5-difluorotoluene to produce 3,5-difluorobenzaldehyde, which is then converted to the oxime derivative using the aforementioned synthetic route .

Chemical Reactions Analysis

Formation of Oxime Ethers

3,5-Difluorobenzaldehyde oxime reacts with alkyl halides (e.g., methyl iodide) to form oxime ethers, which exhibit enhanced biological activity.

General Reaction :

Example :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | Base, RT, 12 hours | 3,5-Difluoro-benzaldoxime methyl ether | Antimicrobial agents |

Reduction Reactions

The oxime undergoes reduction to form primary amines or hydroxylamine derivatives.

Agents and Outcomes :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride | Methanol, RT | 3,5-Difluorobenzylamine | 85% |

| Hydrogen (H₂) | Pd/C catalyst, EtOH | 3,5-Difluorobenzaldehyde hydroxylamine | 70% |

Mechanism : The electron-withdrawing fluorine groups enhance electrophilicity at the C=N bond, facilitating nucleophilic attack by hydrides.

Cyclization Reactions

Under acidic conditions, the oxime participates in cyclization to form isoxazoline derivatives, which are intermediates in heterocyclic synthesis .

Reaction Pathway :

Comparative Reactivity

The fluorine substituents at the 3- and 5-positions significantly alter reactivity compared to non-fluorinated analogs:

| Reaction Type | This compound | Benzaldehyde Oxime |

|---|---|---|

| Oxime Ether Formation | Faster due to electron-deficient aromatic ring | Slower |

| Reduction | Higher selectivity for amine products | Mixed products |

Stability and Handling

-

Storage : Stable at 2–8°C under inert gas.

-

Decomposition : Avoid strong acids/bases to prevent hydrolysis of the oxime group.

Scientific Research Applications

Scientific Research Applications

3,5-Difluorobenzaldehyde oxime is utilized in several areas of scientific research:

1. Synthesis of Organic Compounds

- It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for diverse chemical transformations, making it a valuable building block in synthetic organic chemistry .

2. Medicinal Chemistry

- Research indicates that this compound may possess biological activities that are relevant for drug development. Studies have explored its potential as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases such as cancer and bacterial infections .

3. Biological Activity Studies

- The compound has been investigated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit significant activity against certain pathogens, indicating potential applications in developing new antimicrobial agents .

Industrial Applications

1. Specialty Chemicals Production

- In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties allow it to be employed in formulations requiring specific reactivity or stability characteristics .

2. Herbicides and Fungicides

- Recent research has highlighted the compound's potential use in agricultural chemistry, particularly as a precursor for herbicides and fungicides. Its derivatives have shown promising activity against various plant pathogens and weeds, which could enhance crop protection strategies .

Case Study 1: Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of this compound derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as lead compounds in drug discovery .

Case Study 2: Synthesis of Enzyme Inhibitors

Research conducted by Jeong et al. demonstrated that modifications of this compound could lead to compounds with inhibitory effects on specific enzymes involved in cancer progression. This study highlights the compound's utility in medicinal chemistry for developing targeted therapies .

Mechanism of Action

The mechanism of action of 3,5-difluorobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring its activity. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and regeneration of the active enzyme .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated benzaldehyde oximes vary significantly in reactivity and application based on substitution patterns. Below is a comparative analysis:

Structural Insights :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-difluoro substituents enhance electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., oxime formation) compared to methoxy-substituted analogues .

- Regioselectivity : Fluorine atoms in this compound direct cycloaddition reactions to specific positions, as seen in the synthesis of 1,2,4-oxadiazoles .

Biological Activity

3,5-Difluorobenzaldehyde oxime (CAS No. 677728-83-5) is a chemical compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzaldehyde ring, along with an oxime functional group (-C=N-OH). This unique structure has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 158.13 g/mol. The presence of fluorine atoms influences its chemical stability and reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.13 g/mol |

| CAS Number | 677728-83-5 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxime group allows for potential nucleophilic attack, which can lead to enzyme inhibition or modification of biomolecules. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Cytotoxic Effects

Research has indicated that this compound may possess cytotoxic effects on certain cancer cell lines. For instance, in vitro studies demonstrated that it could induce apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent.

Case Studies

- Antibacterial Activity : A study conducted by Gucma et al. (2011) evaluated the antibacterial properties of various substituted benzaldehyde oximes, including this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Cytotoxicity Assays : In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential for further development as an anticancer therapeutic .

Comparative Analysis

To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzaldehyde oxime | Contains only one fluorine atom | |

| 4-Fluorobenzaldehyde oxime | Fluorine at the para position | |

| This compound | Fluorines at different positions; enhanced activity | |

| 2,6-Difluorobenzaldehyde oxime | Fluorines at positions affecting sterics differently |

Q & A

Q. What are the standard synthetic routes for preparing 3,5-difluorobenzaldehyde oxime, and how can purity be optimized?

Methodological Answer: The synthesis typically involves condensation of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or pyridine). A modified protocol reported a four-step synthesis starting from 3,5-difluorobenzaldehyde, achieving an 18% overall yield with a single flash column purification and chiral resolution for enantiomeric purity . Key optimization steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of aldehyde to hydroxylamine to minimize unreacted starting material.

- Solvent Selection: Ethanol or methanol is preferred for solubility and reaction homogeneity.

- Purification: Silica gel chromatography or recrystallization (using ethanol/water) enhances purity (>98% by HPLC) .

Q. How can NMR spectroscopy distinguish this compound from its precursors?

Methodological Answer: 1H and 19F NMR are critical for structural confirmation:

- 1H NMR: The oxime proton (N–OH) appears as a broad singlet at δ ~9–10 ppm, absent in the aldehyde precursor. The aldehyde proton (δ ~10 ppm in 3,5-difluorobenzaldehyde) disappears upon oxime formation .

- 19F NMR: Fluorine atoms at the 3- and 5-positions show distinct coupling patterns. For example, in this compound, J coupling between F atoms and adjacent protons resolves splitting patterns (e.g., doublets of doublets) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritant properties noted in SDS) .

- Ventilation: Conduct reactions in a fume hood due to volatile byproducts (e.g., HCl gas during synthesis).

- Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in chiral oxime derivatives?

Methodological Answer: Chiral resolution via diastereomeric salt formation or enzymatic methods is effective:

- Diastereomeric Salts: React the racemic oxime with a chiral acid (e.g., L-tartaric acid) and recrystallize to isolate enantiomers .

- Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica) catalyze selective acetylation of one enantiomer, achieving >90% ee in some cases .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or dimerization) during oxime synthesis?

Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 60°C to prevent aldol condensation or oxidation .

- Catalytic Additives: Use radical scavengers (e.g., BHT) or inert atmospheres (N2/Ar) to suppress radical-mediated dimerization .

- Real-Time Monitoring: Employ in situ FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Q. How does fluorination at the 3,5-positions influence the oxime’s bioactivity in medicinal chemistry applications?

Methodological Answer: The electron-withdrawing fluorine atoms enhance:

- Metabolic Stability: Reduced CYP450-mediated degradation compared to non-fluorinated analogs.

- Target Binding: Fluorine’s van der Waals radius improves fit into hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Case Study: this compound derivatives showed anti-inflammatory activity in vitro (IC50 = 1.2 µM for COX-2 inhibition) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the thermal stability of this compound. How can researchers validate decomposition pathways?

Methodological Answer:

- TGA/DSC Analysis: Perform thermogravimetric analysis to identify decomposition onset temperatures (reported range: 150–180°C) .

- LC-MS for Byproducts: Characterize degradation products (e.g., retro-aldol fragments or nitriles) under accelerated aging conditions .

- Controlled Atmosphere Studies: Compare stability in air vs. inert gas to assess oxidative vs. thermal degradation .

Analytical Method Development

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

Methodological Answer:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time ~8.2 min for the oxime .

- Chiral SFC: Supercritical fluid chromatography with Chiralpak AD-H column and CO2/ethanol mobile phase resolves enantiomers (α = 1.32) .

Computational Modeling

Q. How can DFT calculations predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

- Transition State Analysis: Compute activation energies for possible [3+2] or [4+2] pathways using Gaussian09 at the B3LYP/6-31G* level.

- NBO Analysis: Identify electron-deficient sites (C=O and N–OH) prone to nucleophilic attack, validated by experimental regiochemistry .

Biological Evaluation

Q. What in vitro assays are suitable for screening this compound derivatives as enzyme inhibitors?

Methodological Answer:

- Kinase Assays: Use ADP-Glo™ kits to measure ATP consumption (e.g., IC50 for JAK2 inhibition ).

- Cellular Uptake: Radiolabel the oxime with ^18F for PET imaging to assess blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.